Phosphocreatine di(tris) salt

Description

BenchChem offers high-quality Phosphocreatine di(tris) salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phosphocreatine di(tris) salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

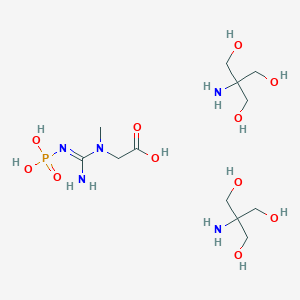

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[methyl-(N'-phosphonocarbamimidoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N3O5P.2C4H11NO3/c1-7(2-3(8)9)4(5)6-13(10,11)12;2*5-4(1-6,2-7)3-8/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);2*6-8H,1-3,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPPBKCOGWJTQMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C(=NP(=O)(O)O)N.C(C(CO)(CO)N)O.C(C(CO)(CO)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H32N5O11P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Phosphocreatine Di(tris) Salt: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of phosphocreatine di(tris) salt, a critical component in numerous biochemical and cellular assays. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's core characteristics, its advantages in experimental design, and detailed protocols for its effective application.

Introduction: The Pivotal Role of Phosphocreatine in Cellular Energetics

In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, phosphocreatine (PCr) serves as a rapidly accessible reservoir of high-energy phosphate.[1] Its primary physiological function is to regenerate adenosine triphosphate (ATP) from adenosine diphosphate (ADP) in a reversible reaction catalyzed by creatine kinase (CK).[2][3] This phosphagen system acts as a temporal and spatial buffer for ATP, ensuring immediate energy availability during periods of intense metabolic activity.[1]

The selection of the appropriate form of phosphocreatine is paramount for the success of in vitro assays. Phosphocreatine di(tris) salt has emerged as a superior choice for many applications due to its unique physicochemical properties, which will be explored in detail throughout this guide.

Molecular Structure and Physicochemical Properties of Phosphocreatine Di(tris) Salt

Phosphocreatine di(tris) salt is a hydrated form of phosphocreatine complexed with two molecules of tris(hydroxymethyl)aminomethane (Tris). This specific formulation offers distinct advantages over other salt forms, such as the commonly used disodium salt.

Chemical Identity

| Property | Value | Source(s) |

| Chemical Name | N-(Imino[phosphonoamino]methyl)-N-methylglycine di(tris(hydroxymethyl)aminomethane) salt | [4] |

| CAS Number | 108321-17-1 | [4] |

| Molecular Formula | C₁₂H₃₂N₅O₁₁P | [4] |

| Molecular Weight | 453.38 g/mol | [4] |

The Significance of the Di(tris) Salt Formulation

The choice of the di(tris) salt is a critical experimental consideration, driven by the need for enhanced solubility and stability, and the avoidance of potentially interfering alkali metal ions.

-

Enhanced Solubility and Stability: The two molecules of Tris associated with each molecule of phosphocreatine significantly enhance its solubility in aqueous solutions.[5] This is a considerable advantage over other salt forms, which can be less soluble.[5] Furthermore, the Tris component contributes to the overall stability of the phosphocreatine molecule in solution.[5]

-

Absence of Alkali Metal Ions: A key benefit of the di(tris) salt is the absence of sodium or other alkali metal ions.[6] This is particularly crucial in enzymatic assays where such ions can be inhibitory or interfere with the activity of the enzyme under investigation.[5] This makes phosphocreatine di(tris) salt the reagent of choice for sensitive biochemical systems.

Quantitative Data and Storage Recommendations

| Parameter | Value | Source(s) |

| Solubility in Water | 50 mg/mL | |

| Appearance | White to off-white powder | |

| Purity | ≥97% (enzymatic) | [4] |

| Storage Temperature | -20°C |

Expert Insight: While the product is stable, it is recommended to store it in a cool, dry, and well-ventilated area in its original, tightly sealed container to prevent degradation.[7] For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles.

Core Applications in Research and Development

The unique properties of phosphocreatine di(tris) salt make it an indispensable tool in a variety of research applications, most notably in the study of enzyme kinetics and as a component of ATP regeneration systems.

Creatine Kinase Assays

The most prominent application of phosphocreatine di(tris) salt is in the enzymatic assay of creatine kinase (CK). The assay measures the rate of ATP production from ADP and phosphocreatine. This reaction is typically coupled to a subsequent enzymatic reaction that can be monitored spectrophotometrically. A common coupled system involves hexokinase (HK) and glucose-6-phosphate dehydrogenase (G6PDH), where the production of NADPH is measured as an increase in absorbance at 340 nm.[2]

Logical Workflow for a Creatine Kinase Assay:

Caption: Workflow of a coupled creatine kinase assay.

ATP Regeneration Systems

In many in vitro systems, such as cell-free protein synthesis, the energy supply in the form of ATP is a limiting factor. Phosphocreatine di(tris) salt, in conjunction with creatine kinase, provides a robust and efficient ATP regeneration system.[8] This system continuously replenishes ATP that is consumed during the experimental process, thereby sustaining the reaction for longer periods and increasing the yield of the desired product.

Mechanism of ATP Regeneration:

Caption: ATP regeneration using the phosphocreatine/creatine kinase system.

Experimental Protocols

The following protocols are provided as a guide for the use of phosphocreatine di(tris) salt in common laboratory applications. It is essential to optimize these protocols for specific experimental conditions.

Preparation of a 100 mM Phosphocreatine Di(tris) Salt Stock Solution

Materials:

-

Phosphocreatine di(tris) salt (MW: 453.38 g/mol )

-

Nuclease-free water

-

Sterile microcentrifuge tubes or conical tubes

-

Vortex mixer

-

Calibrated balance

Procedure:

-

Weighing: Accurately weigh out 45.34 mg of phosphocreatine di(tris) salt.

-

Dissolving: Add the weighed powder to a sterile tube. Add a portion of the nuclease-free water (e.g., 800 µL for a final volume of 1 mL) to the tube.

-

Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear to very slightly hazy and colorless.

-

Volume Adjustment: Adjust the final volume to 1 mL with nuclease-free water.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol for a Standard Creatine Kinase Assay

This protocol is adapted from established methods and should be optimized for the specific enzyme source and experimental setup.[2][9]

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.4

-

Phosphocreatine Di(tris) Salt Solution: 30 mM in Assay Buffer

-

ADP Solution: 10 mM in Assay Buffer

-

Glucose Solution: 100 mM in Assay Buffer

-

NADP⁺ Solution: 10 mM in Assay Buffer

-

Magnesium Acetate Solution: 100 mM in Assay Buffer

-

Hexokinase/G6PDH Coupled Enzyme Mix: Commercially available or prepared in Assay Buffer to a final concentration of ~2 units/mL each.

-

Creatine Kinase Sample: Diluted in Assay Buffer to a concentration that provides a linear rate of reaction.

Procedure:

-

Reaction Mixture Preparation: In a microplate well or a cuvette, prepare the reaction mixture as follows (for a 200 µL final volume):

-

Assay Buffer: 100 µL

-

Phosphocreatine Solution: 20 µL (final concentration: 3 mM)

-

ADP Solution: 20 µL (final concentration: 1 mM)

-

Glucose Solution: 10 µL (final concentration: 5 mM)

-

NADP⁺ Solution: 10 µL (final concentration: 0.5 mM)

-

Magnesium Acetate Solution: 10 µL (final concentration: 5 mM)

-

Hexokinase/G6PDH Mix: 10 µL

-

-

Pre-incubation: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to reach thermal equilibrium.

-

Initiation of Reaction: Add 10 µL of the diluted creatine kinase sample to the reaction mixture.

-

Measurement: Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer or microplate reader. Record readings at regular intervals (e.g., every 30 seconds) for 5-10 minutes.

-

Data Analysis: Determine the rate of change in absorbance (ΔA340/min) from the linear portion of the curve. Calculate the creatine kinase activity using the Beer-Lambert law and the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹).

Conclusion

Phosphocreatine di(tris) salt is a high-purity, stable, and highly soluble reagent that is essential for a wide range of biochemical and cellular assays. Its key advantage of being free of interfering alkali metal ions makes it the superior choice for sensitive enzymatic studies, particularly for creatine kinase assays and ATP regeneration systems. By understanding its molecular properties and adhering to optimized protocols, researchers can ensure the accuracy and reproducibility of their experimental results.

References

-

Creatine and phosphocreatine analogs: anticancer activity and enzymatic analysis. (n.d.). Retrieved from [Link]

-

Ronner, P., Friel, E., Czerniawski, K., & Weinreb, S. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP. Analytical Biochemistry, 275(2), 208–216. [Link]

-

Scribd. (n.d.). Quantitative Creatine Kinase Assay Guide. Retrieved from [Link]

-

Hubei New Desheng Materials Technology Co., Ltd. (n.d.). How Tris buffer works. Retrieved from [Link]

-

Uzzan, M., & Labuza, T. P. (2004). Effect of water activity and temperature on the stability of creatine during storage. Drug Development and Industrial Pharmacy, 30(6), 615–621. [Link]

-

Amerigo Scientific. (n.d.). Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems. Retrieved from [Link]

-

Wallis, J., Lygate, C. A., Fischer, A., ten Hove, M., Schneider, J. E., Sebag-Montefiore, L., … Neubauer, S. (2005). Supranormal Myocardial Creatine and Phosphocreatine Concentrations Lead to Cardiac Hypertrophy and Heart Failure. Circulation, 112(20), 3131–3139. [Link]

-

Perasso, L., Ruggiero, C., & Bonanno, G. (2014). Creatine Salts Provide Neuroprotection Even After Partial Impairment of the Creatine Transporter. Molecular Neurobiology, 50(3), 973–984. [Link]

- Williams, M. H., Kreider, R. B., & Branch, J. D. (1999). Creatine and phosphocreatine: a review of their use in exercise and sport.

-

DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. Retrieved from [Link]

- Wallimann, T., & Hemmer, W. (1994). Creatine Kinase. In Encyclopedia of Biological Chemistry (pp. 676–683). Academic Press.

-

Wellt Chemicals. (2024, December 16). Tris vs Phosphate Buffer: Which One is Best for Your Biochemical Assays?. Retrieved from [Link]

-

Medichem Middle East. (n.d.). Manual Procedure Creatine Kinase (CK). Retrieved from [Link]

-

HUI BAI YI. (2023, June 16). What Is The Difference Between TRIS Buffer And Phosphate Buffer?. Retrieved from [Link]

-

Alfieri, R. R., Bonelli, M. A., Cavazzoni, A., Fumarola, C., La Monica, S., Mazzaschi, G., … Petronini, P. G. (2006). Creatine as a compatible osmolyte in muscle cells exposed to hypertonic stress. The Journal of Physiology, 576(Pt 2), 493–501. [Link]

-

SLS. (n.d.). Phosphocreatine di(tris) salt, | P1937-500MG | SIGMA-ALDRICH. Retrieved from [Link]

-

Gregorio, N. E., Levine, M. Z., & O'Donnell, J. T. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 2(1), 24. [Link]

-

Miller, C. A., Waterhouse, T. J., & Fassbender, A. J. (2021). Technical note: Stability of tris pH buffer in artificial seawater stored in bags. Ocean Science, 17(3), 825–833. [Link]

- Anatol, J. (1962). U.S. Patent No. 3,036,087. Washington, DC: U.S.

-

Morrison, J. F., & James, E. (1965). KINETIC STUDIES OF THE REVERSE REACTION CATALYSED BY ADENOSINE TRIPHOSPHATE-CREATINE PHOSPHOTRANSFERASE. THE INHIBITION BY MAGNESIUM IONS AND ADENOSINE DIPHOSPHATE. The Biochemical journal, 97(1), 37–52. [Link]

-

Wikipedia. (2023, November 28). Phosphocreatine. In Wikipedia. [Link]

-

Wikipedia. (2023, November 22). Creatinine. In Wikipedia. [Link]

-

Martin, R. W., Des Soye, B. J., Kwon, Y.-C., Kay, J., Davis, R. G., Thomas, P. M., … Jewett, M. C. (2018). ATP Regeneration from Pyruvate in the PURE System. ACS Synthetic Biology, 7(6), 1557–1561. [Link]

-

Heide, C., Ces, O., Polizzi, K. M., & Kontoravdi, C. (2018). Creating cell-free protein synthesis factories. New Biotechnology, 40(Pt A), 186–193. [Link]

-

Bio-Rad Laboratories. (n.d.). Cell-Free Protein Synthesis Course. Retrieved from [Link]

-

Bonilla, D. A., Kreider, R. B., Stout, J. R., Forero, D. A., Kerksick, C. M., Roberts, M. D., & Rawson, E. S. (2021). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Journal of the International Society of Sports Nutrition, 18(1), 14. [Link]

-

Kim, D.-M., & Swartz, J. R. (2001). Energizing cell-free protein synthesis with glucose metabolism. Biotechnology and Bioengineering, 74(4), 309–316. [Link]

- Zhang, L., Zhang, Y., & Li, Y. (2016). Method for regenerating ATP (adenosine triphosphate) by enzyme process and application thereof.

- Mazzachi, B. C., Peake, M. J., & Ehrhardt, V. (2000). Reference range and method comparison studies for enzymatic and Jaffé creatine assays in plasma and serum and early morning urine.

-

O'Donnell, J. T., & Jewett, M. C. (2018). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols, 1(1), 8. [Link]

Sources

- 1. Phosphocreatine - Wikipedia [en.wikipedia.org]

- 2. Creatine Phosphokinase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphocreatine di(tris) salt | CAS 108321-17-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. Buy Phosphocreatine di(tris) salt | 108321-17-1 [smolecule.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medichem-me.com [medichem-me.com]

Technical Guide: Phosphocreatine Salt Selection – Disodium vs. Di(tris)

Part 1: Executive Summary

In high-energy phosphate cycling and ATP regeneration systems, Phosphocreatine (PCr) is the industry-standard substrate. However, the choice between Phosphocreatine Disodium Salt (PCr-Na₂) and Phosphocreatine Di(tris) Salt (PCr-Tris) is often treated as a trivial procurement detail rather than a critical experimental variable.

The Core Distinction: The selection is not merely about solubility; it is a decision about ionic interference .

-

Select PCr-Na₂ for standard physiological buffers, muscle contraction assays, and general ATP regeneration where sodium (~20-50 mM contribution) is physiologically relevant or negligible.

-

Select PCr-Tris for ion-sensitive applications (e.g., patch-clamp electrophysiology, Na⁺/K⁺-ATPase assays), sodium-free HPLC/MS methods, and specific cell-free protein synthesis (CFPS) workflows where minimizing total ionic strength or avoiding alkali metal accumulation is paramount.

This guide dissects the physicochemical divergences and provides a decision framework for researchers to optimize their bioenergetic workflows.

Part 2: Physicochemical Characterization

Understanding the stoichiometry and counterion contribution is the first step in accurate assay formulation. The Tris salt has a significantly higher molecular weight due to the two Tris(hydroxymethyl)aminomethane molecules associated with the phosphate group.

Comparative Specification Table

| Feature | Phosphocreatine Disodium Salt | Phosphocreatine Di(tris) Salt |

| Formula | ||

| MW (Anhydrous) | ~255.08 g/mol | ~453.38 g/mol |

| CAS Number | 922-32-7 (Anhydrous)71519-72-7 (Tetrahydrate) | 108321-17-1 |

| Counterion | Sodium ( | Tris (Tromethamine) |

| Primary Solubility | Water (~100 mM / 25 mg/mL) | Water (>50 mg/mL); Enhanced in mixed organic/aq buffers |

| pH Contribution | Basic (pH ~8.0–9.0 in solution) | Buffered (Tris provides intrinsic buffering capacity) |

| Primary Utility | General Bioenergetics, Muscle Physiology | Ion-Channel Studies, Na-Free Systems, HPLC |

Part 3: Application-Specific Selection Logic

Ion-Sensitive Assays & Electrophysiology

The Problem: Many ATP-dependent enzymes (e.g., Na⁺/K⁺-ATPase) and ion channels are sensitive to sodium concentrations. Standard PCr-Na₂ introduces 2 moles of

The Solution (PCr-Tris): The Di(tris) salt replaces sodium with the bulky, organic Tris cation. This is inert toward sodium channels and pumps, allowing for precise control of the ionic environment.

Cell-Free Protein Synthesis (CFPS)

The Problem: CFPS systems (e.g., E. coli extract) require high concentrations of energy substrates. Accumulation of inorganic phosphate (

-

Buffering: The Tris counterion acts as a secondary buffer, stabilizing the pH drop often seen during the accumulation of lactate or acetate in long-duration synthesis.

-

Ionic Strength: Tris salts generally have lower ionic activity coefficients than inorganic salts, potentially reducing the "salting out" effects on sensitive translation factors at high concentrations.

HPLC and Mass Spectrometry

The Problem: Sodium salts form non-volatile adducts (

Part 4: Visualizations

Diagram 1: Salt Selection Decision Matrix

This decision tree guides the researcher to the correct salt form based on experimental constraints.

Caption: Logical workflow for selecting between Disodium and Di(tris) phosphocreatine salts based on assay sensitivity.

Diagram 2: The ATP Regeneration Cycle

This diagram illustrates the mechanism where PCr serves as the phosphate donor, a process identical for both salts, though the byproduct (counterion) differs.

Caption: The creatine kinase reaction.[1][2] The choice of salt determines the cations accompanying PCr into this cycle.

Part 5: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Note: Always verify the specific hydration state (anhydrous vs. tetrahydrate) on your vial label to adjust mass calculations.

Materials:

-

Milli-Q Water (18.2 MΩ·cm)

-

0.22 µm Syringe Filter (PES or Nylon)

Procedure:

-

Calculate Mass:

-

Dissolution: Vortex gently. The Tris salt typically dissolves faster than the disodium salt due to the bulky organic cation disrupting the crystal lattice.

-

pH Adjustment (Optional but Recommended):

-

Filtration: Sterile filter using a 0.22 µm syringe filter into aliquots.

-

Storage: Store at -20°C. Stability: Stable for ~3-6 months frozen. Avoid freeze-thaw cycles; PCr hydrolyzes spontaneously in solution over time.

Protocol B: Stability Verification Assay (Optical)

To ensure your PCr stock has not hydrolyzed (which would inhibit your ATP regeneration system via product inhibition by inorganic phosphate):

-

Prepare a mix of:

-

Add your PCr stock.

-

Mechanism: CK converts PCr + ADP → ATP + Cr. Hexokinase uses ATP to convert Glucose → G6P. G6PDH converts G6P + NADP+ → 6-PG + NADPH.

-

Readout: Measure Absorbance at 340 nm. The rate of NADPH production is directly proportional to functional PCr concentration. If the rate is low compared to a fresh standard, your salt has hydrolyzed.

References

-

Kim, T.W., et al. (2007). Prolonged cell-free protein synthesis using dual energy sources.[7] Biotechnology and Bioengineering.[8] Available at: [Link]

-

PubChem. Phosphocreatine Disodium Salt (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. Buy Phosphocreatine di(tris) salt | 108321-17-1 [smolecule.com]

- 2. Phosphocreatine di(tris) salt | 108321-17-1 | Benchchem [benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Phosphocreatine disodium salt tetrahydrate [sorachim.com]

- 7. Prolonged cell-free protein synthesis using dual energy sources: Combined use of creatine phosphate and glucose for the efficient supply of ATP and retarded accumulation of phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Superior Solubility of Phosphocreatine Di(tris) Salt: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Critical Role of Phosphocreatine in Cellular Bioenergetics and Therapeutic Applications

Phosphocreatine (PCr) is a pivotal molecule in cellular energy metabolism, acting as a temporal and spatial buffer for adenosine triphosphate (ATP).[1] In tissues with high and fluctuating energy demands, such as skeletal muscle and the brain, PCr provides a readily available source of high-energy phosphate to regenerate ATP from adenosine diphosphate (ADP), a reaction catalyzed by creatine kinase. This crucial role in maintaining energy homeostasis has led to the investigation and clinical use of exogenous phosphocreatine in various therapeutic areas, particularly as a cardioprotective agent in conditions like myocardial ischemia.[2]

The formulation of phosphocreatine for research and pharmaceutical applications necessitates a thorough understanding of its physicochemical properties, with solubility being a paramount concern. The choice of the salt form of phosphocreatine can significantly impact its solubility, stability, and ultimately, its utility in experimental and clinical settings. This technical guide provides an in-depth analysis of the solubility advantages of phosphocreatine di(tris) salt compared to the more traditional sodium salts.

Unveiling the Counterion: A Comparative Analysis of Tris and Sodium Salts

The solubility of an ionizable compound like phosphocreatine is intrinsically linked to its salt form. The counterion plays a critical role in the crystal lattice energy of the solid state and the solvation energy of the ions in solution, both of which dictate the overall solubility.

Phosphocreatine Sodium Salt: The Conventional Choice

Phosphocreatine is commonly available as a disodium salt. While it has been widely used, its solubility in aqueous solutions can be a limiting factor in certain applications. Different sources report varying solubility values for the disodium salt in water, with figures such as 25.51 mg/mL and 51 mg/mL being cited.[3][4] This variability may be attributed to factors such as the degree of hydration and the specific experimental conditions. One commercial source indicates a solubility of 10% in water for the tetrahydrate form.[5]

Phosphocreatine Di(tris) Salt: A Superior Alternative for Enhanced Solubility and Functionality

Phosphocreatine di(tris) salt is a form where two molecules of tris(hydroxymethyl)aminomethane (Tris) act as counterions. This particular salt form offers distinct advantages, most notably its enhanced solubility. Published data indicates a solubility of 50 mg/mL in water for the di(tris) salt, which is consistently on the higher end of the reported values for the sodium salt.

The enhanced solubility of the di(tris) salt can be attributed to several factors:

-

The Nature of the Tris Cation: Tris is a bulky, organic cation with three hydroxyl groups. These hydroxyl groups can participate in hydrogen bonding with water molecules, promoting the dissolution of the salt.

-

Disruption of Crystal Lattice: The larger size and irregular shape of the Tris cation, compared to the smaller, spherical sodium ion, can lead to a less ordered and lower energy crystal lattice. This makes it easier for water molecules to overcome the lattice forces and solvate the individual ions.

-

Buffering Capacity: Tris is a well-known biological buffer with a pKa of approximately 8.1 at 25°C.[6] The presence of Tris as a counterion can contribute to the pH stability of the solution upon dissolution, which can be advantageous for many biological experiments.

Beyond solubility, the di(tris) salt offers another significant benefit: the absence of sodium ions. In many cellular and enzymatic assays, high concentrations of sodium ions can be inhibitory or interfere with the biological process under investigation. The use of the di(tris) salt circumvents this issue, making it the preferred choice for such applications.

Quantitative Solubility Comparison: A Tabulated Overview

To provide a clear and concise comparison, the following table summarizes the reported solubility data for both phosphocreatine di(tris) salt and phosphocreatine sodium salt.

| Salt Form | Solvent | Reported Solubility (mg/mL) | Molar Solubility (mM) | Reference(s) |

| Phosphocreatine Di(tris) Salt | Water | 50 | 110.3 | |

| Phosphocreatine Disodium Salt | Water | 25.51 | 100 | [4] |

| Phosphocreatine Disodium Salt | Water | 51 | 200 | [3] |

| Phosphocreatine Disodium Salt | PBS (pH 7.2) | 10 | 39.2 | [7] |

| Phosphocreatine Disodium Salt Tetrahydrate | Water | 100 (10% w/v) | 275.4 | [5] |

Molar solubility was calculated based on the molecular weights: 453.38 g/mol for the di(tris) salt and 255.08 g/mol for the anhydrous disodium salt, and 363.14 g/mol for the tetrahydrate disodium salt.

Factors Influencing Phosphocreatine Solubility and Stability

The solubility and stability of phosphocreatine salts are not static properties but are influenced by various environmental factors. Understanding these factors is crucial for the accurate preparation and storage of phosphocreatine solutions.

The Impact of pH

The pH of the solution plays a critical role in the stability of phosphocreatine. In acidic conditions, the high-energy phosphate bond is susceptible to hydrolysis, leading to the degradation of phosphocreatine into creatine and inorganic phosphate.[6] Generally, the lower the pH, the faster the degradation.[8] Therefore, for optimal stability, phosphocreatine solutions should be prepared and maintained at a neutral to slightly alkaline pH. The inherent buffering capacity of the Tris counterion in the di(tris) salt can help maintain a more stable pH environment.

The Influence of Temperature

Temperature also affects both the solubility and stability of phosphocreatine. The solubility of creatine and its derivatives generally increases with temperature.[8] However, higher temperatures can also accelerate the rate of degradation. For long-term storage, it is recommended to store phosphocreatine solutions at -20°C.

Experimental Protocols for Solubility Determination and Quantification

To empower researchers to independently verify and compare the solubility of different phosphocreatine salts, this section provides detailed, step-by-step methodologies for solubility determination and quantification.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the traditional and most reliable method for determining the thermodynamic equilibrium solubility of a compound.

Materials:

-

Phosphocreatine di(tris) salt and/or phosphocreatine sodium salt

-

High-purity water (e.g., Milli-Q or equivalent)

-

Buffers of desired pH (e.g., phosphate-buffered saline, Tris-HCl)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm pore size)

-

Analytical balance

-

HPLC system for quantification

Procedure:

-

Preparation: Add an excess amount of the phosphocreatine salt to a series of vials containing a known volume of the desired solvent (e.g., water, buffer). The excess solid should be clearly visible.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilution and Quantification: Accurately dilute the filtered solution with the appropriate mobile phase for HPLC analysis. Quantify the concentration of phosphocreatine in the diluted sample using a validated HPLC method (see Protocol 2).

-

Calculation: Calculate the solubility of the phosphocreatine salt in mg/mL or mM based on the measured concentration and the dilution factor.

Protocol 2: Quantification of Phosphocreatine by High-Performance Liquid Chromatography (HPLC)

This protocol describes a stability-indicating HPLC method for the accurate quantification of phosphocreatine.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

-

Mobile Phase: An aqueous mobile phase containing an ion-pairing agent is often used to improve the retention of the polar phosphocreatine molecule. A common mobile phase consists of an aqueous solution of tetrabutylammonium hydroxide (TAH) and monopotassium phosphate, with the pH adjusted to around 6.6.[9]

-

Phosphocreatine standard of known purity

-

High-purity water

-

Acetonitrile (HPLC grade)

-

Orthophosphoric acid

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a series of standard solutions of phosphocreatine of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the phosphocreatine standards.

-

Sample Analysis: Inject the diluted, filtered samples from the solubility experiment (Protocol 1) into the HPLC system.

-

Quantification: Determine the concentration of phosphocreatine in the samples by interpolating their peak areas from the calibration curve.

Visualizing the Advantage: Chemical Structures and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams provide a visual representation of the chemical structures and the experimental workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Conclusion: The Clear Choice for Demanding Applications

The selection of the appropriate salt form of phosphocreatine is a critical decision that can significantly impact the success of research and drug development endeavors. While phosphocreatine sodium salt has been traditionally used, the evidence clearly indicates that the phosphocreatine di(tris) salt offers superior solubility in aqueous solutions . This enhanced solubility, coupled with the absence of potentially interfering sodium ions and the inherent buffering capacity of the Tris counterion, makes the di(tris) salt the unequivocal choice for a wide range of applications, particularly in sensitive biochemical and cellular assays. By understanding the fundamental principles of solubility and employing robust experimental methodologies, researchers can harness the full potential of phosphocreatine in their scientific pursuits.

References

- Marshall, D. L. (2005). Temperature and Ph Dependence of the Cyclization of Creatine: A Study Via Mass Spectrometry. Marshall University.

- Jäger, R., Purpura, M., & Kingsley, M. (2007).

-

Bio-Techne. Phosphocreatine disodium salt. Retrieved from [Link]

-

PubChem. (n.d.). Phosphocreatine di(tris) salt. Retrieved from [Link]

- Li, S., He, Y., & Serajuddin, A. T. (2014). Measurement and accurate interpretation of the solubility of pharmaceutical salts. Journal of pharmaceutical sciences, 103(11), 3379–3389.

- Lv, L., Xi, H., & Han, G. (2013). An Ion-Pair HPLC Method for Simultaneous Determination of Exogenous Phosphocreatine and Its Metabolite Creatine and Related ATP in Rabbit Plasma and RBC: Application to a Pharmacokinetic Study.

- Liu, N., et al. (2014). A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1269-1275.

- Vranješ, M., & Papović, S. (2015). Solubility of creatine, creatinine, guanidinoacetic acid and their hydrochlorides in water. Journal of the Serbian Chemical Society, 80(8), 1069-1077.

Sources

- 1. Buy Phosphocreatine di(tris) salt | 108321-17-1 [smolecule.com]

- 2. Creatine phosphate disodium salt | 922-32-7 [chemicalbook.com]

- 3. selleckchem.com [selleckchem.com]

- 4. bio-techne.com [bio-techne.com]

- 5. Creatine phosphate disodium salt tetrahydrate, 99% 10 g | Request for Quote [thermofisher.com]

- 6. mds.marshall.edu [mds.marshall.edu]

- 7. caymanchem.com [caymanchem.com]

- 8. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A stability-Indicating HPLC Method for Simultaneous Determination of Creatine Phosphate Sodium and its Related Substances in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

understanding the Tris counterion effect in Phosphocreatine salts

A Technical Analysis for Assay Optimization and Drug Development

Executive Summary

Phosphocreatine (PCr) is the critical high-energy phosphate reservoir used to regenerate ATP in high-demand biological systems.[1][2] While Disodium Phosphocreatine (Na₂PCr) is the standard for therapeutic applications (e.g., Neoton), it presents limitations in sensitive biochemical assays—specifically those involving ion channels, ubiquitin pathways, or sodium-sensitive enzymatic kinetics.

The Phosphocreatine Di(tris) salt (CAS 108321-17-1) overcomes these limitations through the "Tris Counterion Effect." This phenomenon utilizes the intrinsic buffering capacity and steric properties of the tromethamine (Tris) cation to stabilize the acid-labile N-P bond while eliminating alkali metal interference. This guide analyzes the physicochemical mechanisms of this effect and provides actionable protocols for its deployment in high-fidelity research.

Part 1: The Instability Paradox of Phosphocreatine

To understand the Tris advantage, one must first understand the fragility of the phosphocreatine molecule. PCr contains a phosphoramidate (P-N) bond , which is thermodynamically unstable and kinetically labile in acidic environments.

1.1 The Degradation Mechanism

In aqueous solution, PCr degrades primarily via intramolecular cyclization to form creatinine and inorganic phosphate (Pi). This reaction is acid-catalyzed.

-

Protonation: The guanidino nitrogen or the phosphate oxygen accepts a proton.

-

Cyclization: The carboxylate group attacks the guanidino carbon (or the nitrogen attacks the phosphorus, depending on pH), leading to ring closure.

-

Hydrolysis: The P-N bond cleaves, releasing Creatinine and Pi.

Key Insight: The reaction rate increases logarithmically as pH drops below 7.0. Therefore, the stability of solid-state or dissolved PCr is entirely dependent on maintaining a local microenvironment of pH 7.5–9.0.

Figure 1: The acid-catalyzed degradation pathway of Phosphocreatine. Prevention of the protonation step is the primary function of the counterion.

Part 2: The Tris Counterion Advantage

The "Tris Effect" in phosphocreatine salts is not merely about replacing sodium; it is about introducing a functional counterion that actively participates in stabilization.

2.1 Chemical Architecture

-

Stoichiometry: 1 Phosphocreatine : 2 Tris cations

-

Molecular Formula:

[3][5][6] -

Molecular Weight: ~453.4 g/mol

2.2 Mechanism of Action: The Intrinsic Buffer Shield

Unlike sodium (

-

Solid-State Buffering: In the crystal lattice, the Tris cations form a hydrogen-bond network with the phosphate oxygens. If trace moisture or atmospheric

(carbonic acid) enters the solid, the Tris cation can absorb protons or the equilibrium with free Tris base can neutralize acidity, preventing the "acid spots" that nucleate degradation in sodium salts. -

The Diffusion Layer Effect: Upon dissolution, the immediate diffusion layer around the dissolving crystal maintains a pH of ~8.0. This protects the PCr molecule during the critical transition from solid to solution, a moment when local pH drops often occur with non-buffered salts.

-

Steric Bulk: The bulky Tris cation (approx. 5-6 Å diameter) disrupts the tight packing of PCr molecules. While this can sometimes increase hygroscopicity, in this specific lattice, it prevents the intermolecular proximity required for certain auto-catalytic degradation pathways.

2.3 Physicochemical Comparison

| Feature | Disodium Phosphocreatine (Na₂PCr) | Phosphocreatine Di(tris) Salt | The "Tris Effect" Implication |

| Counterion Nature | Inorganic, Strong Electrolyte | Organic Amine, Weak Acid/Base | Tris provides active pH control; Na does not. |

| Buffering Capacity | None (pH depends on bulk solvent) | High (Intrinsic pKa ~8.1) | Self-validating stability in aqueous solution. |

| Ion Interference | Introduces | Zero Alkali Metals | Critical for |

| Solubility | High (~100 mg/mL) | Moderate to High | Tris salts often dissolve slower but more gently. |

| Primary Use | Therapeutics (IV injection) | In Vitro Biochemistry / HTS | Precision research vs. systemic delivery. |

Part 3: Experimental Validation & Protocols

To leverage the Tris counterion effect, researchers must handle the reagent differently than the sodium salt. The following protocols ensure the integrity of the "buffered salt" system.

3.1 Protocol: Preparation of Sodium-Free Regenerating Solution

Objective: Create a stable ATP-regenerating system for a

Reagents:

-

Creatine Kinase (Lyophilized, salt-free or dialyzed against Tris).

-

Buffer: 10 mM Tris-HCl, pH 7.4.

Workflow:

-

Equilibration: Allow the PCr Di(tris) bottle to warm to room temperature before opening.

-

Reasoning: Tris salts can be hygroscopic. Condensation on cold powder introduces water + atmospheric

-> Carbonic acid -> Hydrolysis.

-

-

Gravimetric Dissolution: Weigh the PCr Di(tris) salt. Note that the MW (453.4) is significantly higher than Na-PCr (255.1).

-

Calculation: To achieve 10 mM PCr, weigh 4.53 mg/mL, not 2.55 mg/mL.

-

-

pH Check (Self-Validation): Dissolve in water. Measure pH.

-

Pass Criteria: The pH should spontaneously settle between 7.0 and 8.0.

-

Fail Criteria: If pH < 6.5, the salt has degraded (hydrolyzed) in storage. Discard.

-

-

Enzyme Addition: Add Creatine Kinase only immediately prior to use.

3.2 Protocol: Stability Stress Test (HPLC)

To verify the quality of a new batch of Tris-PCr compared to Na-PCr.

-

Column: Anion Exchange (SAX) or C18 with Ion Pairing (TBAHS).

-

Mobile Phase: Phosphate buffer pH 7.0 (Do not use acid mobile phases like 0.1% TFA, as they will degrade the analyte on-column).

-

Detection: UV at 210 nm (Creatine/Creatinine) and 230 nm.

-

Observation: The Tris salt should show <1% Creatinine content.

Part 4: Pharmaceutical & Research Implications[8][9]

4.1 Ion Channel & Electrophysiology

In patch-clamp experiments (e.g., studying

4.2 Ubiquitination Assays

Specific E1/E2/E3 ligase cascades are sensitive to ionic strength and specific cation species. The Tris counterion provides a "soft" ionic background compared to the "hard" charge density of sodium, often preserving weak protein-protein interactions essential for ubiquitin transfer.

4.3 Formulation Risks (The "Amine Warning")

While the Tris effect is stabilizing, researchers must be aware that Tris is a primary amine .

-

Aldehyde Incompatibility: Do not use Tris-PCr in buffers containing aldehydes (e.g., formaldehyde fixation), as Schiff bases will form.

-

Metal Chelation: Tris can chelate

and

Figure 2: The "Tris Shield" mechanism. The counterion acts as a sacrificial proton scavenger, protecting the labile N-P bond.

References

-

Sigma-Aldrich. (n.d.). Phosphocreatine di(tris) salt Specification Sheet. Retrieved from

- Wallimann, T., et al. (1992). "The Phosphocreatine Circuit: Molecular and Cellular Physiology of Creatine Kinases." Biochemical Journal, 281, 21-40.

-

Guevara, J., et al. (2023). "Phosphocreatine di(tris) salt in Ubiquitination Assays." Smolecule Technical Review. Retrieved from

-

BenchChem. (n.d.). Biochemical Functions of Phosphocreatine Salts. Retrieved from

-

PubChem. (2025).[6] Phosphocreatine di(tris) salt Compound Summary. National Library of Medicine. Retrieved from

Sources

- 1. Buy Phosphocreatine di(tris) salt | 108321-17-1 [smolecule.com]

- 2. paulogentil.com [paulogentil.com]

- 3. Page loading... [wap.guidechem.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. scientificlabs.co.uk [scientificlabs.co.uk]

- 6. Phosphocreatine di(tris) salt | C12H32N5O11P | CID 71433984 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

using Phosphocreatine di(tris) salt in coupled enzyme assay protocols

Application Note: Phosphocreatine Di(tris) Salt in Coupled Enzyme Assays

Abstract

This technical guide details the application of Phosphocreatine di(tris) salt (e.g., Sigma P1937) as a critical component in coupled enzyme assays. Unlike the common disodium salt, the di(tris) variant eliminates the introduction of alkali metal ions (Na⁺, K⁺), making it the reagent of choice for Na⁺/K⁺-ATPase assays , ion channel studies , and cytoskeletal motility assays where ionic strength and composition must be strictly controlled. This guide provides the rationale, mechanistic grounding, and a validated protocol for establishing a sodium-free ATP regeneration system.

Introduction: The Need for a "Silent Battery"

In steady-state kinetic assays of ATPases (e.g., Myosin, Dynein, Na⁺/K⁺-ATPase) and ATP-consuming enzymes (e.g., Ubiquitin ligases, Kinases), the accumulation of ADP and depletion of ATP can cause severe product inhibition, altering reaction linearity.

To maintain "infinite" ATP conditions, researchers employ a Coupled ATP Regeneration System . While the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system is common, it requires Phosphoenolpyruvate (PEP) and introduces redox complications (NADH). The Creatine Kinase (CK) / Phosphocreatine (PCr) system is often preferred for its robustness and lack of optical interference in the UV range.

Why Phosphocreatine Di(tris) Salt? Standard Phosphocreatine is a disodium salt . Adding 10–20 mM of this reagent introduces 20–40 mM Na⁺ into the assay.

-

Interference: In Na⁺/K⁺-ATPase assays, exogenous Na⁺ alters the specific activity calculation.

-

Ionic Strength: In microtubule or actin motility assays, excess cations destabilize polymer structures.

-

Solution: The di(tris) salt replaces Na⁺ with Tris (Tris(hydroxymethyl)aminomethane), an inert organic cation compatible with standard assay buffers (Tris-HCl, HEPES), ensuring the "battery" does not chemically alter the experimental environment.

Mechanism of Action

The system functions as a thermodynamic buffer. Creatine Kinase (CK) catalyzes the reversible transfer of a high-energy phosphate from PCr to ADP, regenerating ATP immediately upon hydrolysis.

Figure 1: The Creatine Kinase/Phosphocreatine regeneration cycle.[1] PCr acts as the phosphate donor, ensuring ADP is immediately reconverted to ATP. The di(tris) salt ensures this cycle occurs without changing the sodium concentration of the buffer.

Comparative Data: Salt Form Impact

| Feature | Phosphocreatine Disodium Salt | Phosphocreatine Di(tris) Salt | Impact on Assay |

| Counterion | 2x Na⁺ | 2x Tris⁺ | Tris is biologically inert in most systems. |

| Na⁺ Load (at 20mM) | ~40 mM | 0 mM | Critical for Na⁺-sensitive enzymes. |

| Solubility (Water) | ~50 mg/mL | ~50 mg/mL | Excellent solubility for both. |

| pH Stability | Moderate | High | Tris provides intrinsic buffering capacity. |

| Primary Use | General muscle physiology | Defined-ion assays (Motility, Channel) | Essential for "Clean" biochemistry. |

Protocol: Sodium-Free ATP Regeneration System

This protocol creates a 20X Energy Mix suitable for spiking into ATPase, Kinesin, or Ubiquitination assays.

Reagents Required

-

Phosphocreatine di(tris) salt (Sigma P1937 or equiv.)

-

ATP (Sodium-free) : Use Tris-ATP or Magnesium-ATP salt. Avoid Disodium ATP.

-

Creatine Kinase (CK) : Rabbit Muscle CK (Type I), lyophilized.

-

Buffer : HEPES (pH 7.2) or Tris-HCl (pH 7.5).

Step-by-Step Methodology

1. Preparation of Stock Solutions

-

100 mM Phosphocreatine Di(tris): Dissolve 45.3 mg of PCr di(tris) in 1 mL of ice-cold buffer. Note: PCr is acid-labile. Keep on ice.

-

100 mM ATP (Tris/Mg salt): Dissolve in equimolar MgCl₂ to ensure Mg-ATP complex formation.

-

Creatine Kinase Stock (5 mg/mL): Dissolve lyophilized CK in buffer containing 50% glycerol (for storage at -20°C). Specific activity should be >150 units/mg.

2. Assembly of 20X Energy Mix (Sodium-Free) Combine the following on ice to create 1 mL of 20X Mix:

| Component | Volume | Final Conc. in 20X Mix | Final Conc. in Assay (1X) |

| 100 mM ATP | 200 µL | 20 mM | 1 mM |

| 100 mM PCr Di(tris) | 400 µL | 40 mM | 2 mM |

| CK Stock (5 mg/mL) | 40 µL | 0.2 mg/mL | 0.01 mg/mL (~2-5 U/mL) |

| 1 M MgCl₂ | 100 µL | 100 mM | 5 mM (Excess Mg²⁺) |

| Buffer (HEPES/Tris) | 260 µL | - | - |

| Total | 1000 µL |

3. Application in Assay

-

Add 1 part 20X Energy Mix to 19 parts of your experimental sample (e.g., Microtubules + Kinesin).

-

The system will now maintain ATP at 1 mM indefinitely (until PCr is exhausted).

Critical Application Notes & Troubleshooting

A. The Malachite Green Warning (Crucial)

Do NOT use Phosphocreatine if you are detecting activity via Malachite Green (Acid Molybdate).

-

Reason: Malachite Green reagents are highly acidic (pH < 1).

-

Mechanism: Acid rapidly hydrolyzes the N-P bond in Phosphocreatine, releasing free Phosphate (Pi).

-

Result: Massive false-positive background signal.

-

Alternative: If measuring Pi release, use the EnzChek™ Phosphate Assay (enzymatic, neutral pH) or select a specific "stabilized" Malachite Green protocol that uses Citrate to quench the acid immediately, though this is risky.

B. Measuring Activity in this System

Since ATP is regenerated, you cannot measure ADP production. You must measure:

-

The Biological Output: (e.g., Speed of actin filaments, Western blot band intensity).

-

Creatine Production: Couple the system to Creatinase + Sarcosine Oxidase + Peroxidase . This produces a colorimetric/fluorometric signal proportional to ATPase activity.[2][3]

C. Sodium Contamination Check

If your assay is extremely sensitive to Na⁺ (e.g., Na⁺/K⁺-ATPase with <5 mM Na⁺), ensure your ATP source is also sodium-free. Many commercial ATP powders are disodium salts. Buy "ATP, Magnesium salt" or "ATP, Tris salt".

References

-

Sigma-Aldrich. Product Specification: Phosphocreatine di(tris) salt (P1937).Link

-

Wallimann, T., et al. (1992). "Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands." Biochemical Journal, 281(1), 21-40. Link

-

Ronner, P., et al. (1999). "Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP."[3][4] Analytical Biochemistry, 275(2), 208-216. Link

-

Cogan, E.B., et al. (1999). "A Malachite Green Colorimetric Assay for Protein Phosphatase Activity" (Discusses acid hydrolysis issues). Analytical Biochemistry, 271, 29-35. Link

-

Hackney, D.D. (2005). "The kinetic cycles of myosin, kinesin, and dynein." Annual Review of Physiology, 58, 731-750. (Context for coupled assays in motility). Link

Sources

- 1. Creatine supplementation enhances immunological function of neutrophils by increasing cellular adenosine triphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Standard Operating Procedure for Phosphocreatine di(tris) salt

Abstract

This document provides a comprehensive guide for the safe and effective handling of Phosphocreatine di(tris) salt (CAS 108321-17-1). Phosphocreatine (PCr) is a critical molecule in cellular bioenergetics, acting as a rapid reservoir of high-energy phosphate for the regeneration of Adenosine Triphosphate (ATP).[1][2][3] The di(tris) salt form offers enhanced solubility and stability, making it a preferred reagent in biochemical and cellular assays where alkali metal ions are undesirable.[4][5] This guide is intended for researchers, scientists, and drug development professionals, detailing the chemical properties, safety protocols, solution preparation, and application in enzymatic assays.

Introduction to Phosphocreatine di(tris) salt

Phosphocreatine, in conjunction with the enzyme Creatine Kinase (CK), forms a crucial energy buffering system in tissues with high and fluctuating energy demands, such as skeletal muscle and the brain.[1][3] The CK reaction reversibly transfers a phosphate group from PCr to Adenosine Diphosphate (ADP) to regenerate ATP, thereby maintaining cellular energy homeostasis.[1][6][7]

The di(tris) salt formulation, where phosphocreatine is complexed with two molecules of tris(hydroxymethyl)aminomethane, confers unique properties. Tris enhances the compound's solubility and stability in aqueous solutions compared to other salt forms.[4] This makes it particularly valuable for in vitro assays, including those studying creatine kinase activity or ATP-dependent cellular processes.

The Creatine Kinase Reaction:

The central role of phosphocreatine is captured in the following reversible enzymatic reaction:

Phosphocreatine + ADP + H⁺ ↔ Creatine + ATP

This reaction is catalyzed by Creatine Kinase (CK). In times of high energy demand, the reaction proceeds to the right, rapidly replenishing ATP. During periods of rest or low energy demand, the reverse reaction occurs, rebuilding the phosphocreatine reservoir.[1][6]

Chemical Properties and Data

A thorough understanding of the physicochemical properties of Phosphocreatine di(tris) salt is essential for its proper handling and use.

| Property | Value | Source(s) |

| CAS Number | 108321-17-1 | [5][6] |

| Molecular Formula | C₁₂H₃₂N₅O₁₁P | [5][8][9] |

| Molecular Weight | 453.38 g/mol | [5][6][8][9] |

| Appearance | White to off-white powder/solid | [10] |

| Purity | ≥97% (enzymatic) | [5] |

| Solubility | 50 mg/mL in water | [6] |

| Storage Temperature | -20°C |

Key Insights:

-

The Tris salt form is specifically used in systems where alkali metal ions like sodium (Na⁺) or potassium (K⁺) could interfere with the experimental outcome.[5]

-

The compound is hygroscopic and can degrade at room temperature, necessitating strict storage protocols.[6]

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory when handling Phosphocreatine di(tris) salt. Although not classified as a hazardous substance, good laboratory practice minimizes any potential risks.[11]

3.1. Personal Protective Equipment (PPE)

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[12][13][14]

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber) to prevent skin exposure.[12][13][14]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 dust mask is recommended.[10]

-

Lab Apparel: A standard lab coat should be worn.

3.2. Storage and Stability

-

Long-term Storage: Store the solid compound in its original, tightly sealed container at -20°C. The product is stable under these conditions.

-

Working Solutions: After reconstitution, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C. Stock solutions are generally stable for up to 3 months at -20°C.[15] Avoid repeated freeze-thaw cycles.[16]

3.3. Spills and Disposal

-

Minor Spills: For small spills of the powder, avoid generating dust.[10] Dampen with water before sweeping up the material into a suitable container for disposal.[10]

-

Disposal: All waste must be handled in accordance with local, state, and federal regulations.[10]

Protocols and Methodologies

4.1. Protocol for Preparation of Stock Solutions

Causality: Proper preparation of stock solutions is the foundation of reproducible experiments. Using a high-purity solvent is critical to prevent contamination. Aliquoting is essential to preserve the stability of the compound by avoiding repeated freeze-thaw cycles which can lead to degradation.

Materials:

-

Phosphocreatine di(tris) salt (solid)

-

Ultrapure, nuclease-free water

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated analytical balance and pipettes

Procedure:

-

Equilibration: Before opening, allow the container of Phosphocreatine di(tris) salt to warm to room temperature to prevent condensation of moisture onto the hygroscopic powder.

-

Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of the powder.

-

Dissolution: Add the powder to the appropriate volume of ultrapure water to achieve the desired concentration. A common stock concentration is 50 mg/mL (approximately 110 mM).[6] Vortex gently until the solid is completely dissolved. The solution should be clear to slightly hazy and colorless.[6]

-

pH Adjustment (If Necessary): The Tris salt acts as a buffer. However, for pH-sensitive assays, verify the pH of the final stock solution and adjust as needed with dilute HCl or NaOH.

-

Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. The volume per aliquot should be appropriate for a single experiment.

-

Storage: Immediately store the aliquots at -20°C or -80°C.

4.2. Workflow for Solution Preparation and Use

Caption: Coupled enzyme reaction for a Creatine Kinase activity assay.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no activity in CK assay | Degraded PCr Solution: Improper storage, repeated freeze-thaw cycles. | Prepare fresh stock solution from solid. Always use single-use aliquots. |

| Incorrect Buffer pH: The CK enzyme has an optimal pH range (typically 6.0-9.0 depending on direction). | Verify the pH of the final reaction buffer. The forward reaction (ATP generation) is favored at pH ~7.4. [17] | |

| Precipitate forms in solution | Low Purity Solvent: Use of water with ionic or organic contaminants. | Always use ultrapure (e.g., 18.2 MΩ·cm) water for reconstitution. |

| Buffer Incompatibility: High concentrations of certain ions may cause precipitation. | While the Tris salt is highly soluble, test compatibility with novel buffer systems empirically. [6] | |

| Inconsistent/Irreproducible Results | Hygroscopic Nature of Solid: Absorption of atmospheric moisture leading to inaccurate weighing. | Ensure the reagent container is brought to room temperature before opening. Minimize time the container is open. |

| Pipetting Errors: Inaccurate dilution of stock solutions. | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions if necessary. |

References

- Santa Cruz Biotechnology. (n.d.). Phosphocreatine di(tris) salt Safety Data Sheet.

- Benchchem. (n.d.). Phosphocreatine di(tris) salt | 108321-17-1.

- Assay Genie. (n.d.). Creatine Kinase Activity Colorimetric Assay Kit (#BN00990).

- 3H Biomedical. (n.d.). Creatine Kinase Assay (CK).

- Smolecule. (2023, August 15). Buy Phosphocreatine di(tris) salt | 108321-17-1.

-

Ronner, P., et al. (1999). Luminometric assays of ATP, phosphocreatine, and creatine for estimation of free ADP and free AMP. Analytical Biochemistry, 275(2), 208-216. [Link]

-

PubChem. (n.d.). Phosphocreatine di(tris) salt | C12H32N5O11P | CID 71433984. Retrieved from [Link]

-

PubChem. (n.d.). Phosphocreatine Di-tris salt | C12H32N5O11P | CID 9601327. Retrieved from [Link]

-

Andrews, R., et al. (2004). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: an in vivo 31P-MRS study of oral creatine ingestion. Journal of Applied Physiology, 96(6), 2288-2292. [Link]

-

de Oliveira, M. F., & Machado, M. (2016). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles. Einstein (Sao Paulo, Brazil), 14(3), 411–416. [Link]

- ResearchGate. (2025, August 9). Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles.

- ResearchGate. (2025, August 10). Use of phosphocreatine kinetics to determine the influence of creatine on muscle mitochondrial respiration: An in vivo 31P-MRS study of oral creatine ingestion.

- Thermo Fisher Scientific. (2011, July 11). SAFETY DATA SHEET.

- Cayman Chemical. (2012, July 2). Creatine Phosphate SAFETY DATA SHEET.

-

Wikipedia. (n.d.). Creatine. Retrieved from [Link]

- Selleck Chemicals. (n.d.). Creatine phosphate disodium salt | CAS 922-32-7.

-

Bio-Techne. (n.d.). Phosphocreatine disodium salt. Retrieved from [Link]

Sources

- 1. Role of the phosphocreatine system on energetic homeostasis in skeletal and cardiac muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Creatine - Wikipedia [en.wikipedia.org]

- 4. Buy Phosphocreatine di(tris) salt | 108321-17-1 [smolecule.com]

- 5. scbt.com [scbt.com]

- 6. Phosphocreatine di(tris) salt | 108321-17-1 | Benchchem [benchchem.com]

- 7. 3hbiomedical.com [3hbiomedical.com]

- 8. Phosphocreatine di(tris) salt | C12H32N5O11P | CID 71433984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phosphocreatine Di-tris salt | C12H32N5O11P | CID 9601327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.fr [fishersci.fr]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. Creatine Phosphate disodium salt ≥97% (TLC), crystalline, mitocondrial energy storage, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low ATP Yield with Phosphocreatine di(tris) Salt

This guide is designed for researchers, scientists, and drug development professionals encountering suboptimal or inconsistent ATP yield in assays utilizing a Phosphocreatine (PCr) di(tris) salt-based ATP regeneration system. As a self-validating system, each component and step is critical for robust and reproducible results. This document provides in-depth troubleshooting, moving from common oversights to more complex mechanistic failures.

Part 1: Frequently Asked Questions (FAQs)

Q1: My ATP signal is consistently low across all samples, including my positive controls. What is the most common cause?

A1: The most frequent culprit is the degradation of a critical reagent or suboptimal reaction conditions. Immediately check the preparation and storage of your Phosphocreatine di(tris) salt and Creatine Kinase (CK) solutions. Ensure the assay buffer pH is optimal for the CK reaction, which is typically around 7.4-7.7.[1] Also, confirm the correct concentration of ADP, as it is a necessary substrate for ATP generation.

Q2: Why use Phosphocreatine di(tris) salt instead of other phosphocreatine salts?

A2: Phosphocreatine di(tris) salt is specifically utilized in experimental systems where the presence of alkali metal ions like sodium or potassium could interfere with the assay.[2][3] The di(tris) formulation enhances solubility and stability in aqueous solutions, providing a more reliable reagent for in vitro studies.[2][4]

Q3: Can the age of the solid Phosphocreatine di(tris) salt affect my results?

A3: Yes. While solid PCr di(tris) salt is generally stable, improper storage (e.g., exposure to moisture or high temperatures) can lead to degradation. Always refer to the manufacturer's certificate of analysis (CoA) and store the compound as recommended, typically in a cool, dry place. If in doubt, use a fresh lot of the reagent.

Q4: My results are highly variable between replicates. What should I investigate first?

A4: High variability often points to issues with pipetting accuracy, incomplete mixing of reagents, or temperature fluctuations across the assay plate. Ensure all components are at thermal equilibrium before starting the reaction and that reagents are thoroughly mixed upon addition.

Part 2: In-Depth Troubleshooting Guide

Section 2.1: Reagent Integrity and Preparation

A common failure point is the integrity of the reagents in the ATP regeneration system. This section will guide you through a systematic check of each component.

Issue: Compromised Phosphocreatine di(tris) Salt Solution

-

Causality: Phosphocreatine is susceptible to hydrolysis, especially at low pH and elevated temperatures.[5] The di(tris) salt form offers improved stability, but improper handling of solutions can still lead to degradation.[2]

-

Troubleshooting Steps:

-

Fresh Preparation: Always prepare fresh PCr solutions for each experiment. If you must store the solution, aliquot and freeze it at -80°C for short-term storage, but be aware that freeze-thaw cycles can degrade the compound.

-

pH Verification: Ensure the pH of your final assay buffer is within the optimal range for Creatine Kinase (see Section 2.2). Creatine itself is most stable in alkaline conditions, with a pH around 10 helping to prevent degradation to creatinine.[6] While the optimal pH for the CK reaction is lower, maintaining a neutral to slightly alkaline pH during storage of the PCr stock is advisable.

-

Purity Confirmation: If you suspect contamination of your solid PCr di(tris) salt, consider using an enzymatic assay to quantify the active compound or performing analytical techniques like ICP-MS to detect trace metal contaminants that could inhibit the enzyme.[4]

-

Issue: Inactive Creatine Kinase (CK)

-

Causality: CK is an enzyme and can lose activity due to improper storage, handling, or the presence of inhibitors.

-

Troubleshooting Steps:

-

Storage and Handling: Store CK as recommended by the supplier, typically frozen and in a solution containing a stabilizing agent like glycerol. Avoid repeated freeze-thaw cycles.

-

Activity Check: If you suspect your CK is inactive, you can perform a simple activity assay. Commercial kits are available for this purpose. These kits often use a coupled enzyme reaction where the production of NADPH is measured at 340 nm and is proportional to the CK activity.

-

Presence of Inhibitors: Ensure your sample does not contain substances that could inhibit CK activity.

-

Section 2.2: Assay Conditions and Protocol

Even with pristine reagents, suboptimal assay conditions will lead to poor ATP yield.

Issue: Suboptimal pH of the Reaction Buffer

-

Causality: The enzymatic activity of Creatine Kinase is highly dependent on pH. The forward reaction (ATP generation) has an optimal pH of approximately 6.0-7.0, while the reverse reaction (PCr generation) is favored at a more alkaline pH. For ATP regeneration systems in assays, a compromise is often struck. In vitro experiments have shown an optimum pH of 7.7 for the forward creatine kinase reaction.[1]

-

Troubleshooting Steps:

-

pH Measurement: Directly measure the pH of your final reaction mixture. Do not assume the pH of the buffer concentrate is maintained upon dilution.

-

Buffer Titration: If necessary, perform a pH titration experiment to identify the optimal pH for your specific assay system.

-

Issue: Incorrect Temperature

-

Causality: Enzyme kinetics are temperature-dependent. While many assays are run at room temperature, some may require 30°C or 37°C for optimal enzyme activity.

-

Troubleshooting Steps:

-

Incubation Temperature: Ensure your incubation steps are performed at the temperature specified in your protocol. Use a calibrated incubator and ensure even temperature distribution across your assay plate.

-

Reagent Temperature: Allow all reagents to come to the assay temperature before starting the reaction to avoid temperature gradients.

-

Section 2.3: ATP Detection and Measurement

Low signal may not always mean low ATP production; it could be an issue with the detection method itself, especially in luciferase-based assays.

Issue: Inhibition of the Reporter Enzyme (e.g., Luciferase)

-

Causality: Components in your sample or even high concentrations of the ATP regeneration system reagents can inhibit the reporter enzyme. Firefly luciferase, a common reporter, is known to be inhibited by various small molecules.[7]

-

Troubleshooting Steps:

-

ATP Standard Curve: Run an ATP standard curve in the presence and absence of your complete ATP regeneration system (minus ADP to prevent ATP generation). A significant decrease in the signal in the presence of the regeneration components indicates inhibition.

-

Sample Matrix Effects: Test for inhibition from your experimental sample by spiking a known amount of ATP into a sample-containing well and comparing the signal to a well with ATP in buffer alone.

-

Substrate Concentration: High concentrations of luciferin can cause a temporary reduction in the catalytic rate of luciferase.[8][9] Ensure you are using the optimal concentration of luciferin for your enzyme.

-

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Preparation of a Stable Phosphocreatine di(tris) Salt Stock Solution

-

Weigh out the required amount of Phosphocreatine di(tris) salt in a sterile microcentrifuge tube.

-

Add ultrapure water to achieve the desired stock concentration (e.g., 50 mg/mL).[4]

-

Vortex gently until the solid is completely dissolved. The solution should be clear to slightly hazy.[4]

-

Check the pH of the solution and adjust to ~7.5 if necessary, using Tris base or HCl.

-

Use the solution immediately or aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.

Table 1: Summary of Key Experimental Parameters

| Parameter | Recommended Range | Rationale |

| pH | 7.4 - 7.7 | Optimal for the forward reaction of Creatine Kinase.[1] |

| Temperature | 25°C - 37°C | Enzyme activity is temperature-dependent; consult specific protocols. |

| PCr di(tris) salt | 5 - 20 mM | Provides a sufficient reservoir of high-energy phosphate. |

| ADP | 1 - 5 mM | A key substrate for the Creatine Kinase reaction. |

| Creatine Kinase | 10 - 50 U/mL | Sufficient enzyme concentration to drive the reaction. |

Part 4: Visualizations

Diagram 1: The Phosphocreatine-Creatine Kinase ATP Regeneration Cycle

Caption: ATP regeneration via the Creatine Kinase-Phosphocreatine system.

Diagram 2: Troubleshooting Workflow for Low ATP Yield

Caption: A logical workflow for troubleshooting low ATP yield.

References

- Bessman, S. P., & Geiger, P. J. (1981). Transport of energy in muscle: the phosphocreatine shuttle. Science, 211(4481), 448-452. (URL not available in search results)

- Wallimann, T., Wyss, M., Brdiczka, D., Nicolay, K., & Eppenberger, H. M. (1992). Intracellular compartmentation, structure and function of creatine kinase isoenzymes in tissues with high and fluctuating energy demands: the 'phosphocreatine circuit' for cellular energy homeostasis. Biochemical Journal, 281(1), 21-40. (URL not available in search results)

-

Deganis, A., & Lehninger, A. L. (1970). pH and temperature effects on kinetics of creatine kinase in aqueous solution and in isovolumic perfused heart. A 31P nuclear magnetization transfer study. PubMed, [Link]

-

Jäger, R., Purpura, M., & Kingsley, M. (2007). Analysis of the efficacy, safety, and regulatory status of novel forms of creatine. PMC. [Link]

-

Auld, D. S., & Inglese, J. (2004). A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution. PMC. [Link]

-

Lembert, N., & Idahl, L. A. (1995). Regulatory effects of ATP and luciferin on firefly luciferase activity. Biochemical Journal, 305(3), 929-933. [Link]

-

Anonymous. (n.d.). What is the PH level of your Creatine? - Help. help.nutrabolt.com. [Link]

-

Sigma-Aldrich. (n.d.). Phosphocreatine di(tris) salt, | P1937-5G | SIGMA-ALDRICH. Scientific Laboratory Supplies. [Link]

Sources

- 1. pH and temperature effects on kinetics of creatine kinase in aqueous solution and in isovolumic perfused heart. A 31P nuclear magnetization transfer study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy Phosphocreatine di(tris) salt | 108321-17-1 [smolecule.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Phosphocreatine di(tris) salt | 108321-17-1 | Benchchem [benchchem.com]

- 5. Analysis of the efficacy, safety, and regulatory status of novel forms of creatine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. help.livemomentous.com [help.livemomentous.com]

- 7. A Basis for Reduced Chemical Library Inhibition of Firefly Luciferase Obtained from Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulatory effects of ATP and luciferin on firefly luciferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulatory effects of ATP and luciferin on firefly luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

resolving solubility issues with Phosphocreatine di(tris) salt at high concentrations

Topic: Resolving Solubility & Stability Issues at High Concentrations

Product Focus: Phosphocreatine di(tris) salt (CAS: 108321-17-1) Target Audience: Senior Researchers, Electrophysiologists, and Formulation Scientists.

The Core Challenge: Why Your Solution is Crashing

As a Senior Application Scientist, I often see researchers treat Phosphocreatine (PCr) di(tris) salt identical to its disodium counterpart. This is a fundamental error. While the disodium salt is highly soluble and compact, the di(tris) salt carries two bulky Tris(hydroxymethyl)aminomethane counterions.

The Solubility-Stability Paradox:

-

Steric Hindrance: The molecular weight of the di(tris) salt (~453.4 g/mol ) is nearly double that of the disodium salt (~255.1 g/mol ). At high concentrations (>50 mM), the bulky Tris groups create significant steric hindrance, increasing viscosity and reducing the saturation limit compared to sodium salts.

-

The Hydrolysis Trap: To dissolve stubborn salts, the instinct is to apply heat or lower the pH. Do not do this. PCr contains a P-N bond (phosphoguanidino group) that is thermodynamically unstable. It undergoes acid-catalyzed hydrolysis to Creatine and Inorganic Phosphate (

).[1] This reaction is exothermic and accelerates exponentially as pH drops below 7.0 or temperature rises above 4°C.

Optimized Protocol: The "Cold-Titration" Method

This protocol is designed for preparing high-concentration stock solutions (50 mM – 100 mM) while mitigating hydrolysis.

Reagents & Equipment

-

Solid: Phosphocreatine di(tris) salt (Store at -20°C).

-

Solvent: HPLC-grade water (degassed). Do not use Tris buffer (Common Ion Effect will reduce solubility).

-

Control: Ice bath (Required).

-

Filtration: 0.22 µm PVDF or PES syringe filter (Low protein binding).

Step-by-Step Workflow

Figure 1: The Cold-Titration workflow ensures minimal hydrolysis during solubilization. Note the critical pH check step.

Critical Protocol Notes:

-

Molar Displacement: 1 g of PCr di(tris) powder displaces approximately 0.6–0.7 mL of water. If you add 1 g to 10 mL of water, your final concentration will be lower than calculated. Always dissolve in ~80% of the target volume, then top up.

-

Avoid Sonication: Sonication generates localized heat (cavitation), which can cleave the P-N bond. Use gentle vortexing or a magnetic stirrer on ice.

-

The "Haze" Factor: At >50 mM, the solution may appear slightly hazy due to supersaturation or minor impurities. Do not heat to clear it. Instead, filter-sterilize using a 0.22 µm membrane.[2] This removes nucleation sites that cause precipitation during storage.

Technical Data & Specifications

Solubility & Stability Limits

| Parameter | Specification | Notes |

| Molecular Weight | ~453.38 g/mol | Varies by batch hydration. Always check CoA. |

| Max Solubility (Water) | ~50 mg/mL (110 mM) | Practical limit for clear solution at 4°C. |

| Optimal pH | 7.2 – 7.8 | Most stable range. Hydrolysis |

| Critical pH Limit | < 5.5 | Rapid Degradation. P-N bond cleavage occurs within minutes. |

| Temperature Tolerance | < 4°C (Processing) | Never heat > 25°C to dissolve. |

Degradation Pathway Analysis

Understanding the breakdown helps in troubleshooting. If your stock solution tests high for free phosphate, this pathway has been activated.

Figure 2: The hydrolysis pathway. Note that Creatine (the breakdown product) has lower solubility than Phosphocreatine, often causing "old" stocks to turn cloudy.

Troubleshooting Guide (FAQs)

Scenario A: "My solution is cloudy immediately after mixing."

-

Cause 1: Saturation. You may be exceeding the 110 mM limit (approx. 50 mg/mL).

-

Fix: Dilute to 50 mM. If high concentration is mandatory, ensure the water is at room temperature (20°C) briefly for mixing, then immediately cool.

-

-

Cause 2: Common Ion Effect. Did you use a Tris-based buffer to dissolve it?

-

Fix: The salt already contains Tris. Dissolve in pure water first. The final solution will effectively be a Tris-buffered PCr solution.

-